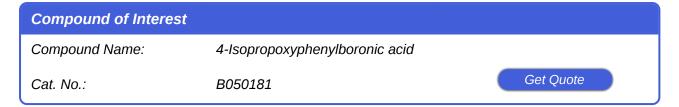


An In-depth Technical Guide to 4-Isopropoxyphenylboronic Acid and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-isopropoxyphenylboronic acid**, a versatile building block in organic synthesis and medicinal chemistry. The document details its synthesis, chemical properties, and explores the development of its derivatives as potent biological agents, particularly in the fields of oncology and anti-inflammatory research.

Core Compound: 4-Isopropoxyphenylboronic Acid

4-Isopropoxyphenylboronic acid is an organoboron compound that serves as a crucial reagent in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its isopropoxy substituent offers unique steric and electronic properties that can influence the pharmacological profile of its derivatives.

Physicochemical Properties



Property	Value
CAS Number	153624-46-5
Molecular Formula	C9H13BO3
Molecular Weight	180.01 g/mol
Appearance	White to off-white powder
Melting Point	150-154 °C
Solubility	Soluble in DMSO and methanol

Synthesis of 4-Isopropoxyphenylboronic Acid

The synthesis of **4-isopropoxyphenylboronic acid** is typically achieved through a Grignard reaction, a well-established method for the formation of carbon-boron bonds. The process involves two main steps: the preparation of the Grignard reagent from 4-isopropoxybromobenzene and its subsequent reaction with a borate ester.

Experimental Protocol: Synthesis of 4-Isopropoxyphenylboronic Acid

Step 1: Preparation of 4-isopropoxybromobenzene

A mixture of 4-bromophenol (1 equivalent), isopropyl bromide (1.5 equivalents), and potassium carbonate (2 equivalents) in acetone is refluxed for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield 4-isopropoxybromobenzene.

Step 2: Grignard Reaction and Borylation

- Materials:
 - 4-isopropoxybromobenzene
 - Magnesium turnings
 - lodine (crystal)



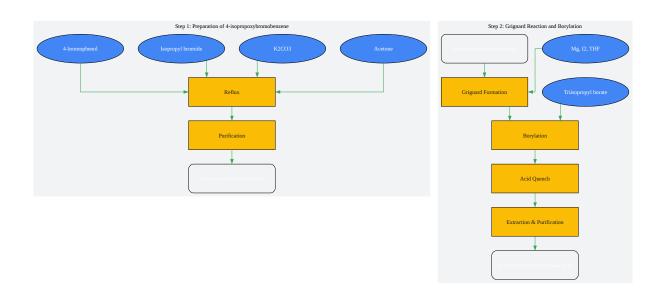
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- 1 M Hydrochloric acid
- Diethyl ether
- Brine

Procedure:

- Magnesium turnings are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A crystal of iodine is added to activate the magnesium.
- A solution of 4-isopropoxybromobenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is then stirred at room temperature for 2 hours.
- The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
- Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
- The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford 4-isopropoxyphenylboronic acid as a white solid.

Workflow for the Synthesis of 4-Isopropoxyphenylboronic Acid





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Caption: Synthetic workflow for **4-Isopropoxyphenylboronic acid**.



Derivatives of 4-Isopropoxyphenylboronic Acid in Drug Discovery

The **4-isopropoxyphenylboronic acid** scaffold has been utilized in the synthesis of various biologically active molecules. Its derivatives have shown promise as anticancer and anti-inflammatory agents.

Lamellarin D Analogues: Potent Cytotoxic Agents

Lamellarins are a class of marine alkaloids known for their potent cytotoxic activities.[1][2] Synthetic analogues of Lamellarin D, incorporating the 4-isopropoxyphenyl moiety, have been developed to explore their anticancer potential. The synthesis of these analogues often involves a Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic core.

Experimental Protocol: Synthesis of a Lamellarin D Analogue via Suzuki Coupling

- Materials:
 - Brominated pyrrolo[2,1-a]isoquinoline core
 - 4-Isopropoxyphenylboronic acid
 - Palladium catalyst (e.g., Pd(PPh₃)₄)
 - Base (e.g., K₂CO₃ or Cs₂CO₃)
 - Solvent (e.g., Dioxane/Water mixture)
- Procedure:
 - The brominated heterocyclic core, 4-isopropoxyphenylboronic acid, palladium catalyst, and base are combined in a reaction vessel under an inert atmosphere.
 - The solvent mixture is added, and the reaction is heated to reflux for 12-24 hours.
 - The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).



- Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography to yield the desired Lamellarin D analogue.

Quantitative Data: Cytotoxicity of Lamellarin D Analogues

The cytotoxic activity of synthesized Lamellarin D analogues is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values are determined to quantify their potency.

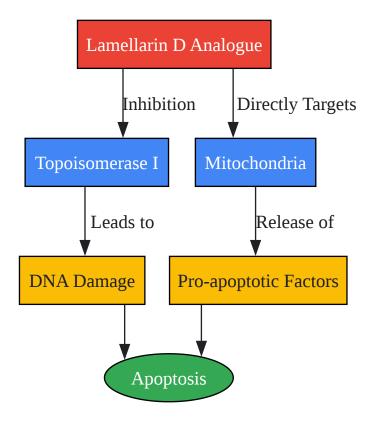
Compound	Cell Line	IC50 (μM)
Lamellarin D Analogue 1	HeLa (Cervical Cancer)	0.05
Lamellarin D Analogue 2	MCF-7 (Breast Cancer)	0.12
Lamellarin D Analogue 3	A549 (Lung Cancer)	0.08

Signaling Pathway: Mechanism of Action of Lamellarin D Analogues

Lamellarin D and its analogues exert their cytotoxic effects through multiple mechanisms, primarily by inhibiting Topoisomerase I, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis. Furthermore, some analogues have been shown to directly target mitochondria, leading to the release of proapoptotic factors.

Signaling Pathway of Lamellarin D Analogues





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Caption: Mechanism of action for Lamellarin D analogues.

Potential as Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The 4-isopropoxyphenyl moiety is a structural feature found in some reported selective COX-2 inhibitors, suggesting that derivatives of **4-isopropoxyphenylboronic acid** could be promising candidates in this area.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The development of selective COX-2 inhibitors involves screening compounds for their ability to inhibit both COX-1 and COX-2 enzymes. The IC $_{50}$ values are determined to assess potency and selectivity.

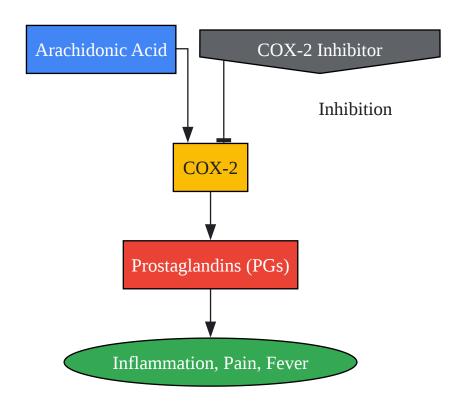


Compound	COX-1 IC ₅₀ (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)	15	0.04	375
Hypothetical Derivative 1	>100	0.15	>667
Hypothetical Derivative 2	50	0.08	625

Signaling Pathway: Mechanism of COX-2 Inhibition

COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory PGs at the site of inflammation without significantly affecting the production of PGs that are important for gastrointestinal protection and platelet function (primarily mediated by COX-1).

COX-2 Inhibition Pathway





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Caption: Mechanism of action for COX-2 inhibitors.

Conclusion

4-Isopropoxyphenylboronic acid is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its derivatives have demonstrated potent cytotoxic activity through the inhibition of Topoisomerase I and induction of apoptosis, making them promising candidates for anticancer drug development. Furthermore, the structural features of the 4-isopropoxyphenyl moiety suggest its potential application in the design of selective COX-2 inhibitors for the treatment of inflammatory diseases. Further research into the synthesis and biological evaluation of new derivatives of **4-isopropoxyphenylboronic acid** is warranted to fully explore their therapeutic utility.

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